Octanitropropane

Description

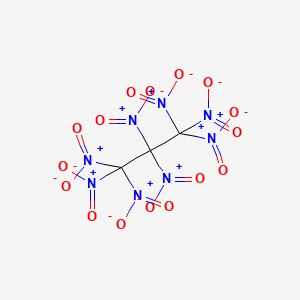

Octanitropropane (C₃H₆N₈O₁₆) is a highly nitrated organic compound characterized by eight nitro (-NO₂) groups attached to a propane backbone. The compound’s stability, detonation velocity, and sensitivity to stimuli (e.g., friction, heat) are critical parameters for industrial or military applications, though detailed experimental studies remain sparse .

Properties

CAS No. |

62671-58-3 |

|---|---|

Molecular Formula |

C3N8O16 |

Molecular Weight |

404.08 g/mol |

IUPAC Name |

1,1,1,2,2,3,3,3-octanitropropane |

InChI |

InChI=1S/C3N8O16/c12-4(13)1(5(14)15,2(6(16)17,7(18)19)8(20)21)3(9(22)23,10(24)25)11(26)27 |

InChI Key |

XFGMVMOFUSNWQK-UHFFFAOYSA-N |

Canonical SMILES |

C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanitropropane typically involves the nitration of propane derivatives under controlled conditions. One common method is the nitration of trinitropropane using a mixture of nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent decomposition and ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound is less common due to its highly energetic nature and the associated safety risks. when produced, it involves similar nitration processes as in laboratory synthesis but on a larger scale, with stringent safety protocols to handle the reactive intermediates and final product .

Chemical Reactions Analysis

Types of Reactions

Octanitropropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher nitrated derivatives or decomposed into simpler nitrogen oxides.

Reduction: Reduction of this compound typically leads to the formation of less nitrated compounds, such as trinitropropane or dinitropropane.

Substitution: Nitro groups in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or ozone are used.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: Reagents like halogens or alkylating agents under controlled temperature and pressure.

Major Products Formed

Oxidation: Nitrogen oxides and higher nitrated derivatives.

Reduction: Trinitropropane, dinitropropane, and other less nitrated compounds.

Substitution: Various substituted nitro compounds depending on the reagent used.

Scientific Research Applications

Octanitropropane has several scientific research applications:

Chemistry: Used as a high-energy compound in the study of explosive materials and propellants.

Biology: Investigated for its potential effects on biological systems, though its high reactivity limits its use.

Medicine: Limited applications due to its toxicity and reactivity.

Mechanism of Action

The mechanism of action of octanitropropane involves the release of a significant amount of energy upon decomposition. The compound undergoes rapid exothermic reactions, breaking down into nitrogen oxides and other gaseous products. This rapid decomposition is harnessed in explosive applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Octanitropropane with two functionally and structurally related nitroalkanes: 1-Nitropropane and Tetranitromethane .

| Property | This compound | 1-Nitropropane | Tetranitromethane |

|---|---|---|---|

| Formula | C₃H₆N₈O₁₆ | C₃H₇NO₂ | C(NO₂)₄ |

| Nitrogen Content (%) | ~45.6% (theoretical) | ~13.3% | ~36.4% |

| Density (g/cm³) | Estimated >1.8 | 1.022 (liquid, 20°C) | 1.638 (liquid, 20°C) |

| Detonation Velocity (m/s) | Not reported | Non-explosive | 6,300 (experimental) |

| Primary Use | Hypothesized: Energetic material | Solvent, fuel additive | Oxidizer, explosive precursor |

| Stability | Likely low (high nitro groups) | Moderate (stable under standard conditions) | Low (shock-sensitive) |

Key Contrasts:

- Structural Complexity : this compound’s eight nitro groups distinguish it from simpler nitroalkanes like 1-Nitropropane (one nitro group) and Tetranitromethane (four nitro groups). This high nitration likely reduces thermal stability and increases sensitivity to detonation .

- Applications : Unlike 1-Nitropropane, which is used industrially as a solvent, this compound’s theoretical applications align more with Tetranitromethane in high-energy systems. However, its practical use is unverified due to synthesis challenges and safety concerns .

- Safety Profile : 1-Nitropropane requires standard industrial safety protocols (e.g., ventilation, PPE), whereas this compound would demand extreme precautions akin to handling Tetranitromethane, including inert atmospheres and shock-proof containers .

Recommended Sources for Further Study

Given the scarcity of direct data on this compound, researchers should prioritize:

Patents : Explore military or proprietary chemical patents for synthesis methods.

Computational Modeling : Use density functional theory (DFT) to predict stability and reactivity.

Comparative Toxicology : Cross-reference studies on polynitro compounds like HMX or CL-20 for hazard extrapolation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.